(6-Fluoropyridin-2-yl)methanamine hydrochloride (6-Fluoropyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423025-98-2
VCID: VC3391275
InChI: InChI=1S/C6H7FN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
SMILES: C1=CC(=NC(=C1)F)CN.Cl
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59 g/mol

(6-Fluoropyridin-2-yl)methanamine hydrochloride

CAS No.: 1423025-98-2

Cat. No.: VC3391275

Molecular Formula: C6H8ClFN2

Molecular Weight: 162.59 g/mol

* For research use only. Not for human or veterinary use.

(6-Fluoropyridin-2-yl)methanamine hydrochloride - 1423025-98-2

Specification

CAS No. 1423025-98-2
Molecular Formula C6H8ClFN2
Molecular Weight 162.59 g/mol
IUPAC Name (6-fluoropyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H7FN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
Standard InChI Key RDKDGPFKCMEADJ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)F)CN.Cl
Canonical SMILES C1=CC(=NC(=C1)F)CN.Cl

Introduction

Chemical Properties

Understanding the chemical properties of (6-Fluoropyridin-2-yl)methanamine hydrochloride is essential for researchers working with this compound in various applications.

Basic Chemical Information

The fundamental chemical characteristics of (6-Fluoropyridin-2-yl)methanamine hydrochloride are summarized in the following table:

PropertyValue
CAS Number1423025-98-2
Molecular FormulaC6H8ClFN2
Molecular Weight162.59 g/mol
IUPAC Name(6-fluoropyridin-2-yl)methanamine;hydrochloride
Chemical StructurePyridine ring with fluorine at 6-position, methanamine at 2-position

These properties highlight the compound's basic structural features and provide essential information for its identification and characterization .

Structural Identifiers

For computational chemistry, database searching, and chemical informatics purposes, the compound is characterized by several structural identifiers:

IdentifierValue
Standard InChIInChI=1S/C6H7FN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
Standard InChIKeyRDKDGPFKCMEADJ-UHFFFAOYSA-N
SMILESC1=CC(=NC(=C1)F)CN.Cl
Canonical SMILESC1=CC(=NC(=C1)F)CN.Cl
PubChem Compound ID57415796

These identifiers facilitate the compound's representation in chemical databases and computational studies, enabling researchers to access and utilize information about the compound efficiently.

Physical Properties

The physical properties of (6-Fluoropyridin-2-yl)methanamine hydrochloride are influenced by its structural features. The presence of the fluorine atom enhances the compound's stability and affects its solubility profile. As a hydrochloride salt, the compound generally exhibits improved water solubility compared to its free base form, making it potentially more suitable for biological applications and aqueous-based reactions.

The compound's behavior in various solvents, its melting point, and other physical parameters are important considerations for researchers working with this molecule in laboratory settings. These properties influence its handling characteristics, storage requirements, and suitability for different applications .

Synthesis Methods

The synthesis of (6-Fluoropyridin-2-yl)methanamine hydrochloride involves specific chemical transformations and reaction conditions to ensure optimal yield and purity.

General Synthesis Approach

Applications

(6-Fluoropyridin-2-yl)methanamine hydrochloride has several potential applications across different scientific disciplines, particularly in medicinal chemistry and material science.

Medicinal Chemistry Applications

The compound's structure makes it particularly valuable in medicinal chemistry research. Its potential applications in this field include:

  • Serving as a building block for the synthesis of potential drug candidates

  • Functioning as a pharmacophore in the development of bioactive molecules

  • Contributing to structure-activity relationship studies for understanding binding interactions

  • Enhancing the metabolic stability of drug candidates through the incorporation of the fluoropyridine moiety

The presence of the fluorine atom can significantly influence drug-like properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive structural component in drug discovery efforts.

Chemical Synthesis Applications

As a functionalized building block, (6-Fluoropyridin-2-yl)methanamine hydrochloride offers valuable opportunities in organic synthesis. Its dual functionality, with both a fluorine atom and an amine group, provides multiple sites for further chemical modification, allowing for the creation of more complex molecules with specific properties and functions.

The compound can serve as an intermediate in the synthesis of:

  • Extended heterocyclic systems

  • Fluorinated peptide mimetics

  • Ligands for coordination chemistry

  • Functionalized materials with specific properties

These applications highlight the compound's versatility and importance in modern synthetic chemistry.

Research Findings

While comprehensive research specifically on (6-Fluoropyridin-2-yl)methanamine hydrochloride is limited in the available literature, we can examine potential research directions based on the known properties of similar fluorinated heterocycles.

Structure-Activity Relationships

Understanding how the specific structural features of (6-Fluoropyridin-2-yl)methanamine hydrochloride influence its biological activity is crucial for its application in drug discovery. The position of the fluorine atom at the 6-position of the pyridine ring and the methanamine group at the 2-position creates a unique electronic and steric environment that would be expected to confer distinct biological activities compared to other substitution patterns.

Research in this area would likely focus on:

  • Systematic modification of the basic structure to understand the impact on biological activity

  • Computational studies to predict binding interactions with potential biological targets

  • Comparison with non-fluorinated analogs to elucidate the specific effects of fluorine incorporation

These structure-activity relationship studies would provide valuable insights for the rational design of new bioactive compounds based on this scaffold.

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